Desmethylraclopride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Desmethylraclopride involves complex chemical reactions, where specific methodologies can lead to the development of this compound or its analogs. For example, the formal synthesis of (+/-)-desmethylamino FR901483 demonstrates a sequence involving spirocyclization and radical cyclization, highlighting the intricate steps required to construct such molecules (Wardrop & Zhang, 2001).
Molecular Structure Analysis
Desmethylraclopride's structure is pivotal in understanding its function and interaction with biological systems. While specific studies on Desmethylraclopride's molecular structure are not directly highlighted, research on analogous molecules suggests the importance of structural analysis in determining the activity and synthesis pathways of such compounds.
Chemical Reactions and Properties
Desmethylraclopride participates in chemical reactions that are crucial for its synthesis and application. Studies on related compounds, such as the radiochemical synthesis of [18F]Fluororaclopride, offer insights into the chemical reactions Desmethylraclopride might undergo and its properties, such as affinity and specificity towards certain receptors or molecular targets (Kiesewetter, Brücke, & Finn, 1989).
Physical Properties Analysis
The physical properties of Desmethylraclopride, such as solubility, melting point, and stability, are essential for its application in various fields. While specific details on Desmethylraclopride are not available, the study of deep eutectic solvents and their properties provides a general understanding of how such compounds' physical properties are analyzed and their significance (Alomar et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define Desmethylraclopride's utility in research and potential applications. The synthesis and study of related compounds, such as organometallic complexes and their interactions with biomolecules, shed light on the chemical properties essential for the understanding of Desmethylraclopride (Fish & Jaouen, 2003).
Scientific Research Applications
Summary of the Application
Desmethylraclopride is used as a precursor to radiolabeled S-(+)-raclopride . This compound is used in positron emission tomography (PET) imaging, a technique utilized in nuclear medicine for noninvasive, early-stage diagnosis of diseases .
Methods of Application or Experimental Procedures
A new radiolabeling method using a microreactor was developed for the rapid synthesis of [11C]raclopride . A chip bearing a Y-shaped mixing junction with a 200 µm (width)×20 µm (depth)×250 mm (length) flow channel was designed, and the efficiency of O-[11C]methylation was evaluated . Dimethyl sulfoxide solutions containing the O-desmethyl precursor or [11C]CH3I were introduced into separate injection ports by infusion syringes .
Results or Outcomes Obtained
The decay-corrected radiochemical yield of microreactor-derived [11C]raclopride reached 12% in 20 seconds at 25°C . This yield was observed to increase with increasing temperature . In contrast, batch synthesis at 25°C produced a yield of 5%, indicating that this device could effectively achieve O-[11C]methylation in a shorter period of time .
properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQOMEPZWBXAMA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylraclopride | |
CAS RN |
119670-11-0 | |
Record name | Desmethylraclopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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